1-(1H-Indol-3-yloxoacetyl)-2-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is a synthetic organic compound that features both an indole and a piperidine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 2-methylpiperidine.
Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties through a suitable linker, often using a condensation reaction with an appropriate dione precursor.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The indole moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione: Similar structure but lacks the methyl group on the piperidine ring.
1-(1H-indol-3-yl)-2-(2-methylpyrrolidin-1-yl)ethane-1,2-dione: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione is unique due to the presence of both the indole and 2-methylpiperidine moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
CAS No. |
71765-48-5 |
---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-4-5-9-18(11)16(20)15(19)13-10-17-14-8-3-2-7-12(13)14/h2-3,7-8,10-11,17H,4-6,9H2,1H3 |
InChI Key |
NTXKGXFHZMTNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.